molecular formula C7H11F2N B12452856 5,5-Difluorobicyclo[2.2.1]heptan-2-amine

5,5-Difluorobicyclo[2.2.1]heptan-2-amine

Cat. No.: B12452856
M. Wt: 147.17 g/mol
InChI Key: IHRPFJIOQZHOJA-UHFFFAOYSA-N
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Description

5,5-Difluorobicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 5-position of the bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorobicyclo[2.2.1]heptan-2-amine typically involves the fluorination of bicyclo[2.2.1]heptan-2-amine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorobicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

5,5-Difluorobicyclo[2.2.1]heptan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluorobicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,5-Difluorobicyclo[2.2.1]heptan-2-one: A similar compound with a ketone group instead of an amine.

    Bicyclo[2.2.1]heptan-2-amine: The non-fluorinated version of the compound.

Uniqueness

5,5-Difluorobicyclo[2.2.1]heptan-2-amine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, binding affinity, and overall reactivity.

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

5,5-difluorobicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H11F2N/c8-7(9)3-4-1-5(7)2-6(4)10/h4-6H,1-3,10H2

InChI Key

IHRPFJIOQZHOJA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC2(F)F)N

Origin of Product

United States

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